![molecular formula C36H61N5O6 B3139017 N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide CAS No. 474943-08-3](/img/structure/B3139017.png)
N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Overview
Description
C12-NBD L-threo-Sphingosine is a fluorescent derivative of L-threo-sphingosine. Sphingosine, an amino alcohol is a part of structurally diverse group of lipids called sphingolipids. L-threo-sphingosine is an isomer of sphingosine that can be distinguished by CD spectroscopy.
C12-NBD L-threo-Sphingosine is an analog of L-threo-sphingosine with a fluorescent NBD group. Sphingosine is an amino alcohol that belongs to the class of sphingolipids. L-threo-Sphingosine is one of the four isomers of sphingosine, which can be differentiated by CD spectroscopy.
Scientific Research Applications
1. Control of Redox Reactions on Lipid Bilayer Surfaces
The Nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, a component of the chemical , is used as a sensitive fluorescent probe in the study of lipid membranes. This compound helps in understanding the redox reactions on lipid bilayer surfaces, particularly in the context of the membrane dipole potential. This research has significant implications in biophysics and cell biology, offering insights into the interactions and dynamics of lipids in biological membranes (Alakoskela & Kinnunen, 2001).
2. Fluorescence Assay for Phospholipid Membrane Asymmetry
The fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues, closely related to the compound , are employed in assays to study lipid transport and membrane structure. This approach is vital in biochemical research, aiding in the analysis of the asymmetry of phospholipid membranes in both artificial and biological systems (McIntyre & Sleight, 1991).
3. Study of Fluorophores and Photophysical Behavior
The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, an integral part of the compound , have been determined to understand their photophysical behavior. This research is crucial in the field of organic chemistry and materials science, shedding light on the electron delocalization and photophysical properties of these compounds (Saha, 2002).
4. Kinetics of Amphiphile Transfer Between Vesicles
Using resonance energy transfer, the rate of transfer of NBD-labeled lipids (related to the compound ) between vesicle populations has been studied. This research contributes to the understanding of lipid dynamics and transport mechanisms in cellular and artificial membranes (Nichols & Pagano, 1982).
5. Enantiomeric Determination by Liquid Chromatography
NBD derivatives, closely related to the compound of interest, have been utilized in high-performance liquid chromatography for the resolution of enantiomers of amines. This application is significant in the field of analytical chemistry, particularly in pharmaceutical research and development (Al-Kindy et al., 1998).
Mechanism of Action
Target of Action
NBD-palmitoyl-CoA is primarily used to fluorescently label palmitoylation sites on proteins . Palmitoylation is a post-translational modification of proteins that plays a crucial role in protein function and cellular processes.
Mode of Action
NBD-palmitoyl-CoA interacts with its targets (proteins) by covalently attaching to specific cysteine residues through a thioester linkage . This process is facilitated by palmitoyl acyltransferases, a family of enzymes that catalyze protein palmitoylation.
Biochemical Pathways
The palmitoylation process modulates various biochemical pathways. It affects protein-protein interactions, protein stability, and protein trafficking . The downstream effects include changes in cell signaling, membrane dynamics, and protein function.
Result of Action
The result of NBD-palmitoyl-CoA action is the fluorescent labeling of palmitoylated proteins. This allows for the visualization and tracking of these proteins, aiding in the study of their function and role in various cellular processes .
properties
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJCYCOPNIGIK-LVGCVECSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124587605 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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